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Compound of Interest

Compound Name: 1,2-Diethylbenzene

Cat. No.: B043095

This guide provides a comprehensive overview of the essential thermodynamic properties of
1,2-diethylbenzene, tailored for researchers, scientists, and professionals in drug
development. The content herein is structured to deliver not only precise data but also a
foundational understanding of the experimental and computational methodologies employed in
their determination.

Introduction

1,2-Diethylbenzene (o-diethylbenzene) is an aromatic hydrocarbon with the chemical formula
C1oH14.[1][2] Its molecular structure, characterized by a benzene ring substituted with two
adjacent ethyl groups, imparts specific physicochemical properties that are of significant
interest in various chemical synthesis and pharmaceutical development applications. A
thorough understanding of its thermodynamic properties is crucial for process design, safety
analysis, and reaction optimization. This guide delves into the key thermodynamic parameters
of 1,2-diethylbenzene, emphasizing the experimental rigor and computational approaches that
ensure data integrity.

Core Thermodynamic Properties

The thermodynamic behavior of a compound is described by several key parameters. For 1,2-
diethylbenzene, these properties dictate its phase transitions, energy content, and equilibrium
characteristics.
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Table 1: Key Physical and Thermodynamic Properties of 1,2-Diethylbenzene

Property Value Units Source(s)
Molecular Weight 134.22 g/mol [1112][3]
Boiling Point 183-184 °C [4][5][6]
Melting Point -31 °C [4115][6]
Density (at 25°C) 0.88 g/mL [6]
Vapor Pressure (at
1.05 mmHg [3B1[71[8]
25°C)
Enthalpy of
o 46.0 kJ/mol [9]
Vaporization (AvapH)
Liquid Enthalpy of
) o -68.5+1.0 kJ/mol [10]
Formation (AfH°liquid)
Liquid Enthalpy of
Combustion -5867.43 + 0.88 kJ/mol [10]
(AcH°liquid)
Molar Heat Capacity
o 253.146 kJ/(kmol-K) [4]
(liquid, at 25°C)
Specific Heat
Capacity (liquid, at 1.88608 kJ/(kg-K) [4][11]

25°C)

Methodologies for Thermodynamic Property

Determination

The accuracy of thermodynamic data is contingent upon the robustness of the methodologies

used for its measurement. This section outlines the principles behind the key experimental

techniques.

The standard enthalpy of combustion is a fundamental thermodynamic property, providing

insight into the energy content of a substance. For volatile organic compounds like 1,2-

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b043095?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C135013&Units=SI&Mask=383
https://webbook.nist.gov/cgi/cbook.cgi?ID=C135013&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Diethylbenzene
https://chem-casts.com/tools/property-calculator/pure-component/135-01-3
https://www.chemsynthesis.com/base/chemical-structure-17578.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8718972.htm
https://chem-casts.com/tools/property-calculator/pure-component/135-01-3
https://www.chemsynthesis.com/base/chemical-structure-17578.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8718972.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8718972.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Diethylbenzene
https://www.thegoodscentscompany.com/data/rw1145511.html
https://haz-map.com/Agents/2756
https://webbook.nist.gov/cgi/cbook.cgi?ID=C135013&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C135013&Mask=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C135013&Mask=2
https://chem-casts.com/tools/property-calculator/pure-component/135-01-3
https://chem-casts.com/tools/property-calculator/pure-component/135-01-3
https://chem-casts.com/tools/property-calculator/profile-const-temperature/135-01-3
https://www.benchchem.com/product/b043095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

diethylbenzene, this is determined with high precision using a bomb calorimeter.[12]
Conceptual Workflow of Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Protocol for Bomb Calorimetry:

o Sample Preparation: A sample of 1,2-diethylbenzene (typically 0.5-1.5 g) is accurately
weighed into a crucible.

e Bomb Assembly: The crucible is placed inside the bomb, and a fine ignition wire is positioned
to be in contact with the sample.

e Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm.

o Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely known
mass of water. The temperature of the water is allowed to equilibrate and is recorded.

« Ignition and Data Acquisition: The sample is ignited via an electrical current passed through
the ignition wire. The temperature of the water is monitored and recorded at regular intervals
until it reaches a maximum and begins to cool.

o Data Analysis: The heat released by the reaction is calculated using the formula g = C_total *
AT, where C_total is the total heat capacity of the calorimeter and water, and AT is the
corrected temperature rise.[13] The enthalpy of combustion is then determined on a molar
basis. The system is self-validating through calibration with a standard substance of known
enthalpy of combustion, such as benzoic acid.[12]

Heat capacity, the amount of heat required to raise the temperature of a substance by one
degree, is a critical parameter for heat transfer calculations. Adiabatic calorimetry is a highly
accurate method for its determination.[14][15]

Principle of Adiabatic Calorimetry
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The core principle of adiabatic calorimetry is to minimize heat exchange between the sample
and its surroundings.[16] This is achieved by maintaining the temperature of a surrounding
shield to be the same as the sample's temperature throughout the experiment.[17]

Experimental Protocol for Adiabatic Calorimetry:
e Sample Loading: A known mass of 1,2-diethylbenzene is sealed in a sample container.

o Calorimeter Assembly: The container is placed within an adiabatic shield in a high-vacuum
environment.

e Heating and Measurement: A precisely measured quantity of electrical energy is supplied to
the sample, causing its temperature to increase. The temperature rise is carefully measured.

» Adiabatic Control: Throughout the heating process, the temperature of the adiabatic shield is
continuously adjusted to match the sample's temperature, thereby preventing heat loss.

» Calculation: The heat capacity is calculated from the electrical energy supplied and the
resulting temperature change.

Logical Relationship in Adiabatic Calorimetry
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Caption: Logical diagram of adiabatic calorimetry, showing the relationship between inputs,
calculation, and the control system.

Computational Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for
predicting and understanding the thermodynamic properties of molecules like 1,2-
diethylbenzene. Methods such as the Benson group additivity method can be used to
estimate properties like heat capacity, enthalpy of formation, and entropy.[18][19][20] These
methods are particularly useful for screening compounds or for situations where experimental
data is unavailable.

Conclusion
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The thermodynamic properties of 1,2-diethylbenzene are well-characterized through a
combination of precise experimental measurements and reliable computational estimations.
The data and methodologies presented in this guide provide a solid foundation for researchers
and professionals working with this compound, enabling informed decisions in process
development, safety assessments, and scientific research. The integrity of this data is
underpinned by the self-validating nature of the experimental protocols and the predictive
power of established theoretical models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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